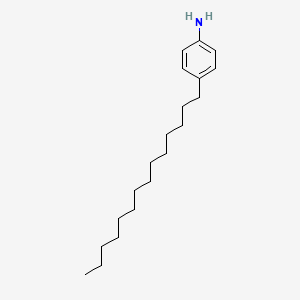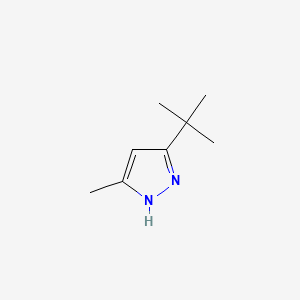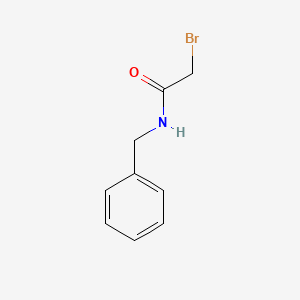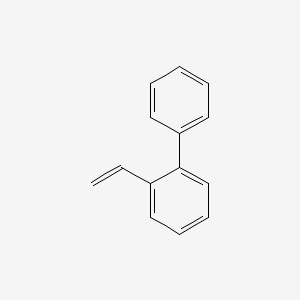
1,3-Dichloro-2,2-dimethoxypropane
説明
1,3-Dichloro-2,2-dimethoxypropane is a useful research compound. Its molecular formula is C5H10Cl2O2 and its molecular weight is 173.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 58238. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Reactions
DCDMP is employed in the preparation of methyl esters, showcasing its utility as a reagent in esterification reactions. It reacts rapidly with water in the presence of strong acid to form methanol and acetone, acting as a water scavenger. This feature simplifies the esterification technique and speeds up the reaction process, making DCDMP valuable in organic synthesis and biofuel production (Radin, Hajra, & Akahori, 1960).
Material Science
In the realm of materials science, DCDMP has been utilized for the eco-friendly synthesis of dioxolanes, dithiolanes, and oxathiolanes under solvent-free conditions facilitated by microwave irradiation. This approach yields high-purity products efficiently, highlighting the compound's role in green chemistry and the development of novel materials (Pério, Dozias, & Hamelin, 1998).
Analytical and Preparative Procedures
DCDMP has proven beneficial in analytical chemistry for the rapid chemical dehydration of biological samples for electron microscopic examinations. Its ability to maintain ultrastructural integrity while simplifying the dehydration process makes it an essential tool in histological studies and microscopy (Muller & Jacks, 1975).
Organic Synthesis
In organic synthesis, DCDMP is used for synthesizing cyclic acetals and ketals, serving as a protective group for carbonyl compounds. This application is crucial in multistep synthetic routes where selective reactivity is required, demonstrating DCDMP's role in the synthesis of complex organic molecules (Hasegawa & Kiso, 1980).
Safety and Hazards
DCDP is associated with some safety hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H317 and H319 . Precautionary statements include P280, P305, P338, and P351 . Users are advised to avoid contact with skin and eyes, not to breathe mist/vapors/spray, and not to ingest .
作用機序
- The primary targets of 1,3-DCP are not well-documented in the literature. However, it is known to react with water to produce methanol and acetone . This reaction suggests that 1,3-DCP may interact with cellular components containing hydroxyl groups (such as proteins or nucleic acids).
Target of Action
Action Environment
生化学分析
Biochemical Properties
1,3-Dichloro-2,2-dimethoxypropane plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The nature of these interactions often involves the formation of covalent bonds, leading to the modification of the enzyme’s active site .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit certain signaling pathways, leading to changes in gene expression and metabolic activity .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, it can cause changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable at room temperature, but it can degrade under certain conditions. Long-term exposure to the compound has been shown to affect cellular function, with some studies indicating potential cytotoxic effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. These interactions can influence the compound’s bioavailability and activity .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localizations can influence the compound’s interactions with other biomolecules and its overall biological effects .
特性
IUPAC Name |
1,3-dichloro-2,2-dimethoxypropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10Cl2O2/c1-8-5(3-6,4-7)9-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCCLFWPTDCYHBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCl)(CCl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40288946 | |
| Record name | 1,3-Dichloro-2,2-dimethoxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40288946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6626-57-9 | |
| Record name | 6626-57-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58238 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Dichloro-2,2-dimethoxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40288946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















